molecular formula C17H19ClN2O3S B2400907 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide CAS No. 1904088-57-8

5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

Cat. No.: B2400907
CAS No.: 1904088-57-8
M. Wt: 366.86
InChI Key: RIHAGIJVSGFFPN-UHFFFAOYSA-N
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Description

5-Chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a nicotinamide derivative with a multi-substituted pyridine core. The compound features:

  • Chlorine at position 5 of the pyridine ring, which may enhance electrophilic interactions in biological targets.
  • A tetrahydro-2H-pyran-4-yl oxy group at position 6, contributing to solubility and steric bulk.

Nicotinamide derivatives are widely studied for their roles as kinase inhibitors, enzyme modulators, and antimicrobial agents.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-10-12(16(21)19-6-3-14-2-1-9-24-14)11-20-17(15)23-13-4-7-22-8-5-13/h1-2,9-11,13H,3-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHAGIJVSGFFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinamide core with several substituents that contribute to its biological properties. The presence of a chloro group, a tetrahydro-2H-pyran moiety, and a thiophene ring are significant for its interaction with biological targets.

Property Value
IUPAC Name 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
Molecular Formula C15H18ClN3O3S
Molecular Weight 345.83 g/mol
CAS Number 1903810-58-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The nicotinamide structure is known to play a role in various metabolic pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide).

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : Its structural components allow it to bind selectively to receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrate that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of related compounds or derivatives, providing insights into the potential applications of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide.

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of similar nicotinamide derivatives and found significant activity against Staphylococcus aureus and Escherichia coli .
  • Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in human cell lines .
  • Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various nicotinamide derivatives on cancer cell lines, revealing that modifications to the structure can enhance potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Data/Findings
Target Compound: 5-Chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide Cl (C5), THP-O (C6), N-(2-thiophen-ethyl)amide C₁₈H₂₀ClN₂O₃S 376.88 (calc.) Hypothesized enhanced solubility (THP group) and target affinity (thiophene)
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)nicotinamide (28) F (C4), thiazole-methylthio (C6), N-(4-fluorophenyl)amide C₂₃H₁₉FN₂OS₂ 436.1 [M+H]+ 70% HPLC purity; thiazole moiety may improve metabolic stability
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) Cl (C6), N-(4-fluorophenyl/pyridin-2-ylmethyl)amide C₁₉H₁₄ClFN₂O 360.78 (calc.) Dual N-substitution may influence steric hindrance in binding pockets
4-Chloro-5-fluoro-N-methyl-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)nicotinamide Cl (C4), F (C5), THP-O-ethoxy (C6), N-methylamide C₁₄H₁₈ClFN₂O₄ 332.75 Fluorine substitution may enhance membrane permeability; CAS: 2942285-43-8
Methyl 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate Cl (C5), THP-O (C6), methyl ester C₁₂H₁₄ClNO₄ 283.70 (calc.) Ester group likely increases hydrolytic instability compared to amides

Key Structural and Functional Insights

Substituent Position and Electronic Effects :

  • The chlorine at C5 in the target compound and C6 in compound 72a may alter electron density, affecting binding to targets like kinases.
  • Fluorine in compound 28 and 72a enhances electronegativity and metabolic stability.

Heterocyclic Modifications: The thiophen-2-yl ethyl group in the target compound vs. Tetrahydro-2H-pyran (THP) groups in the target compound and compound improve solubility but differ in substitution patterns (C4-THP vs. C2-THP), affecting conformational flexibility.

Amide vs. Ester Functionality :

  • The target compound’s amide linkage (vs. methyl ester in compound ) likely enhances in vivo stability and target affinity due to reduced hydrolysis.

Biological Implications :

  • Compound 28 showed moderate purity (70%), suggesting synthetic challenges in thiazole-containing analogs.
  • The THP-ethoxy group in compound demonstrates how ether linkages can balance lipophilicity and solubility.

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